(2S)-2-(2-methoxypropan-2-yl)pyrrolidine
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Overview
Description
(2S)-2-(2-methoxypropan-2-yl)pyrrolidine: is a chiral pyrrolidine derivative. This compound is characterized by the presence of a pyrrolidine ring substituted at the second position with a 2-methoxypropan-2-yl group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with 2-methoxypropan-2-yl halide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(2-methoxypropan-2-yl)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: The major products are typically oxidized derivatives of the pyrrolidine ring.
Reduction: The major products are reduced derivatives, often with the methoxy group converted to a hydroxyl group.
Substitution: The major products are substituted pyrrolidine derivatives with the methoxy group replaced by the nucleophile.
Scientific Research Applications
Chemistry: (2S)-2-(2-methoxypropan-2-yl)pyrrolidine is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chiral compounds on biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a valuable tool in drug design.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate enhances the efficiency and selectivity of industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors in a specific orientation, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
(2R)-2-(2-methoxypropan-2-yl)pyrrolidine: The enantiomer of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine, differing in the spatial arrangement of the substituents around the chiral center.
2-(2-methoxypropan-2-yl)pyrrolidine: A non-chiral version of the compound, lacking the specific stereochemistry.
2-(2-methoxyethyl)pyrrolidine: A similar compound with a different substituent at the second position of the pyrrolidine ring.
Uniqueness: The uniqueness of this compound lies in its specific (2S) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2S)-2-(2-methoxypropan-2-yl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGUMFCNPREQSF-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCCN1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369782 |
Source
|
Record name | (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118971-00-9 |
Source
|
Record name | (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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